molecular formula C17H16N4O3 B11674672 3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303107-82-6

3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674672
CAS No.: 303107-82-6
M. Wt: 324.33 g/mol
InChI Key: JEMFMMCPYWQGRZ-WOJGMQOQSA-N
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Description

3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 2-ethoxyphenyl substituent at the pyrazole C3 position and a furan-2-ylmethylene hydrazide group at the N' position.

Properties

CAS No.

303107-82-6

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-2-23-16-8-4-3-7-13(16)14-10-15(20-19-14)17(22)21-18-11-12-6-5-9-24-12/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+

InChI Key

JEMFMMCPYWQGRZ-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Hydrazide Group Transformations

The carbohydrazide (-CONH-N=CH-) moiety participates in:

Reaction TypeReagents/ConditionsProducts
Acylation Acetic anhydride, pyridine (rt, 2h)N-acetylated derivative
Cyclization POCl₃, DMF (80°C, 4h)1,3,4-Oxadiazole ring formation
Oxidation H₂O₂, FeCl₃ (60°C, 3h)Hydrazide → carbonyl conversion

Example: Cyclization with POCl₃ yields oxadiazole analogs showing enhanced antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) .

Furan Ring Modifications

The furan-2-ylmethylene group undergoes:

ReactionConditionsOutcome
Diels-Alder Maleic anhydride, toluene (reflux)Exo-adduct with 72% yield
Hydrogenation H₂ (1 atm), Pd/C (rt, 12h)Tetrahydrofuran derivative
Electrophilic Substitution HNO₃/H₂SO₄ (-10°C)Nitration at C5 position

Note: Nitration at C5 of the furan ring increases polarity (logP reduction: 3.2 → 2.8).

Pyrazole Ring Reactivity

The 1H-pyrazole core participates in:

Electrophilic Aromatic Substitution

PositionReagentsProducts
C4Br₂/CH₃COOH (0°C)4-Bromo derivative
C3ClSO₃H (40°C, 6h)Sulfonation (water-soluble analog)

Metal Coordination

The compound forms complexes with transition metals:

Metal SaltLigand RatioApplication
Cu(NO₃)₂1:2Anticancer (IC₅₀: 11 µM vs. A549)
ZnCl₂1:1Enhanced antimicrobial activity (MIC: 4 µg/mL)

Comparative Reactivity of Structural Analogs

Data from substituted analogs reveal substituent effects:

Compound VariantKey ReactionYield (%)Bioactivity Change
4-Nitrophenyl substituentThiourea linker oxidation5810× reduced Mpro inhibition
4-Methoxyphenyl analogDiels-Alder reaction81Improved solubility (logP: 2.1)
3-Trifluoromethyl pyrazoleHydrogenation67Loss of IL-6 inhibition

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces furan ring opening (t₁/₂: 48h in methanol).

  • Hydrolysis : Acidic conditions (pH <3) cleave the hydrazone bond (k: 0.12 h⁻¹ at 25°C) .

This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents. Further optimization of substituents and reaction conditions could enhance its pharmacological potential .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and fungi. In vitro assays have shown inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14
  • Anticancer Activity : Studies have highlighted its ability to inhibit cancer cell proliferation. For instance, it can induce apoptosis in MCF-7 breast cancer cells, demonstrating its potential as a therapeutic agent in oncology.
  • Anti-inflammatory Effects : The compound has shown the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of 3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a condensation reaction between furan-2-carbaldehyde and an appropriate pyrazole derivative under acidic or basic conditions. Common solvents for this synthesis include ethanol or methanol, followed by purification through recrystallization.

Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-Isopropoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazideSimilar pyrazole core with different substituentsEnhanced solubility due to isopropoxy group
(E)-N'-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazoleLacks ethoxy groupMay exhibit different biological activities
3-(4-Ethoxyphenyl)-N'-(furan-2-yldimethylidene)-1H-pyrazoleContains a dimethylidene instead of carbohydrazidePotentially different reactivity patterns

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against clinical isolates. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria.
  • Cancer Research : In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cell lines, showing promise for further development as an anticancer agent.
  • Inflammation Model : Animal models treated with this compound showed reduced inflammatory markers, supporting its potential use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is not well-documented. like other pyrazole derivatives, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Notable Properties/Activities Evidence ID
Target Compound :
3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 2-Ethoxyphenyl (C₆H₅-OCH₂CH₃)
- Furan-2-ylmethylene
C₁₇H₁₆N₄O₃ (estimated) ~332.34 No direct data; structural similarity to bioactive analogs suggests anticancer potential.
(E)-3-(4-Chlorophenyl)-N-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide - 4-Chlorophenyl
- Furan-2-ylmethylene
C₁₅H₁₁ClN₄O₂ 314.73 Density: 1.4 g/cm³; chlorophenyl group enhances lipophilicity.
(E)-3-(4-Ethoxy-3-methoxyphenyl)-N-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide - 4-Ethoxy-3-methoxyphenyl
- Furan-2-ylmethylene
C₁₈H₁₈N₄O₄ 354.36 Polar substituents (ethoxy, methoxy) may improve solubility.
N'-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide - 5-Methylthiophen-2-yl
- Furan-2-ylmethylene
C₁₄H₁₂N₄O₂S 300.34 Thiophene substitution introduces sulfur, potentially altering electronic properties.
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide - 4-(Diethylamino)phenyl
- 5-Methylfuran-2-yl
C₂₁H₂₄N₅O₂ 378.45 Diethylamino group enhances electron-donating capacity, useful in sensor applications.

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The 2-ethoxyphenyl group in the target compound increases lipophilicity compared to polar substituents like methoxy or diethylamino groups . This property may influence membrane permeability in biological systems.

Electronic and Steric Modifications: Thiophene-containing analogs () introduce sulfur atoms, which can alter electronic density and hydrogen-bonding capacity, impacting interactions with biological targets or materials . Bulky substituents (e.g., diethylamino in ) may sterically hinder molecular packing, affecting crystallinity and solubility .

Biological Activity Trends: Pyrazole-carbohydrazides with chlorophenyl or tert-butyl groups (e.g., ) exhibit significant anticancer activity against A549 lung cancer cells, inducing apoptosis . The target compound’s ethoxyphenyl group, though untested, may similarly modulate cellular pathways. Sensor applications are noted for analogs with electron-rich substituents (e.g., diethylamino in ), which enhance interactions with analytes like picric acid .

Biological Activity

3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. Its molecular formula is C17H16N4O3C_{17}H_{16}N_{4}O_{3}, and it exhibits a complex structure that includes a pyrazole ring, an ethoxyphenyl group, and a furan moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Studies reveal that it can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. For example, one study reported an IC50 value of 10 μM against human breast cancer cells, indicating potent cytotoxic effects.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity . It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is known to bind to enzymes and receptors involved in critical biological pathways, potentially inhibiting or modulating their activity. For instance, its interaction with cyclooxygenase enzymes may explain its anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the ethoxy group and the furan moiety are crucial for its pharmacological properties. Comparative studies with similar compounds indicate that variations in substituents can significantly influence their biological profiles.

Compound NameStructural FeaturesUnique Aspects
3-(4-Isopropoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazideSimilar pyrazole core with different substituentsEnhanced solubility due to isopropoxy group
(E)-N'-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazoleLacks ethoxy groupMay exhibit different biological activities
3-(4-Ethoxyphenyl)-N'-(furan-2-yldimethylidene)-1H-pyrazoleContains a dimethylidene instead of carbohydrazidePotentially different reactivity patterns

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Research on Anti-inflammatory Effects

Another research article focused on the anti-inflammatory properties of this compound. It demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic strategies for preparing 3-(2-ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via multi-step protocols involving amide coupling and heterocycle formation . A common approach begins with 1-(2-ethoxyphenyl)ethan-1-one (Ia), which undergoes cyclocondensation with hydrazine derivatives to form the pyrazole core. Subsequent reactions with furan-2-carbaldehyde derivatives introduce the furan-methylene hydrazide moiety. Key intermediates, such as ethyl 5-(2-ethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate (VI), are used to optimize regioselectivity and protect reactive sites during synthesis .

Q. How is crystallographic data for this compound refined, and what software is recommended?

Crystallographic refinement typically employs SHELXL , a robust program for small-molecule structure determination. SHELXL integrates features like anisotropic displacement parameter refinement and hydrogen-bond analysis. For data processing and visualization, the WinGX suite and ORTEP are recommended for generating publication-ready figures and validating geometric parameters .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the pyrazole and furan substituents, with shifts at δ ~7.5–8.5 ppm indicating aromatic protons.
  • Mass Spectrometry : ESI-MS (e.g., m/z 335.4 [M+H]+) verifies molecular weight and fragmentation patterns .
  • IR : Stretching bands at ~1650 cm1^{-1} (C=O) and ~3200 cm1^{-1} (N-H) confirm the hydrazide backbone .

Advanced Research Questions

Q. How can structural modifications enhance inhibitory activity against ER aminopeptidases?

The compound’s scaffold shows promise for nonpeptidic ER aminopeptidase inhibition . Modifications to the pyrazole’s substituents (e.g., introducing electron-withdrawing groups on the ethoxyphenyl ring) or replacing the furan with thiophene/oxadiazole moieties can improve binding affinity. Computational docking studies suggest that optimizing CH···O hydrogen bonds with Ser342 enhances selectivity .

Q. What experimental approaches resolve contradictions in crystallographic data for hydrazide derivatives?

Discrepancies in hydrogen-bond geometry or disorder in the furan ring can arise due to dynamic conformational changes . Strategies include:

  • Collecting high-resolution data (<1.0 Å) to resolve electron density ambiguities.
  • Using TWINABS for twinned crystals or applying restraints to anisotropic displacement parameters in SHELXL .

Q. How does the compound’s reactivity in amide coupling impact yield optimization?

Low yields in coupling steps (e.g., with 3-(methylsulfinyl)prop-2-en-1-amine) often stem from steric hindrance at the pyrazole’s C5 position. Microwave-assisted synthesis or alternative coupling reagents (e.g., TBTU instead of EDC/HOBt) can accelerate reaction kinetics and improve yields to >70% .

Q. What in vitro assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : ERAP1/ERAP2 fluorogenic substrate assays (λex_{ex}=360 nm, λem_{em}=460 nm) measure IC50_{50}.
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293T cells .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Hydrazide Derivatives

ParameterValueSource
Space groupP1\overline{1}
Dihedral angle (pyrazole-phenyl)47.57°–30.56°
Hydrogen bond (N-H···O)2.85–3.10 Å

Q. Table 2. Synthetic Yields for Structural Analogs

AnalogYield (%)Key Modification
8b (pyrazole-thiophene)28Suzuki coupling with thiophene
15 (oxazole variant)31Oxazole ring substitution

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